(3-Fluoro-4-methylphenyl)methanesulfonyl chloride
Overview
Description
(3-Fluoro-4-methylphenyl)methanesulfonyl chloride is an organic compound with the molecular formula C8H8ClFO2S and a molecular weight of 222.66 g/mol . It is a sulfonyl chloride derivative, characterized by the presence of a sulfonyl chloride group attached to a benzene ring substituted with a fluoro and a methyl group . This compound is commonly used in organic synthesis and has various applications in scientific research.
Scientific Research Applications
(3-Fluoro-4-methylphenyl)methanesulfonyl chloride has a wide range of applications in scientific research:
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of (3-Fluoro-4-methylphenyl)methanesulfonyl chloride are not explicitly mentioned in the available literature. This compound is a chemical intermediate and is often used in the synthesis of more complex molecules. Its targets would therefore depend on the specific context of its use .
Mode of Action
As a sulfonyl chloride, it is likely to be reactive and may participate in substitution reactions with nucleophiles .
Biochemical Pathways
As a chemical intermediate, its effects on biochemical pathways would be determined by the final compounds it is used to synthesize .
Result of Action
Its effects would be determined by the final compounds it is used to synthesize .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the reactivity and stability of this compound. For instance, it is typically stored at room temperature .
Biochemical Analysis
Biochemical Properties
(3-Fluoro-4-methylphenyl)methanesulfonyl chloride plays a significant role in biochemical reactions, particularly in the modification of proteins and enzymes. This compound is known to interact with enzymes such as sulfonyltransferases, which catalyze the transfer of sulfonyl groups to target molecules . The interaction between this compound and these enzymes often results in the formation of sulfonylated products, which can alter the activity and function of the target proteins. Additionally, this compound can react with amino acid residues in proteins, leading to changes in their structure and function.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways by modifying key signaling proteins, thereby affecting downstream cellular responses . For example, this compound can inhibit the activity of kinases, which are crucial for the phosphorylation of proteins involved in cell signaling. This inhibition can lead to alterations in gene expression and cellular metabolism, ultimately impacting cell function and behavior.
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules . The sulfonyl chloride group of the compound reacts with nucleophilic sites on proteins and enzymes, forming stable sulfonylated adducts. This covalent modification can result in enzyme inhibition or activation, depending on the specific target and context. Additionally, this compound can influence gene expression by modifying transcription factors and other regulatory proteins, thereby altering the transcriptional landscape of the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . The compound is generally stable under standard storage conditions, but it can degrade over time when exposed to moisture or high temperatures. Long-term studies have shown that this compound can have sustained effects on cellular function, with some changes persisting even after the compound has been metabolized or degraded.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At low doses, the compound can induce specific biochemical changes without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including cellular damage and adverse physiological responses. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biochemical or physiological response.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components. These metabolic processes can influence the overall metabolic flux and levels of specific metabolites within the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound can be taken up by cells via specific transport mechanisms and can accumulate in certain cellular compartments. Its distribution within tissues can be influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound can localize to the endoplasmic reticulum, where it can interact with proteins involved in protein folding and modification. This localization can influence the compound’s ability to modify target proteins and exert its biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-4-methylphenyl)methanesulfonyl chloride typically involves the reaction of (3-Fluoro-4-methylphenyl)methanol with thionyl chloride (SOCl2) under reflux conditions . The reaction proceeds as follows:
(3-Fluoro-4-methylphenyl)methanol+SOCl2→(3-Fluoro-4-methylphenyl)methanesulfonyl chloride+HCl+SO2
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity, often involving the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
(3-Fluoro-4-methylphenyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in reactions with this compound.
Reaction Conditions: Reactions are typically carried out in polar aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature or under mild heating.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Thioethers: Formed by the reaction with thiols.
Comparison with Similar Compounds
Similar Compounds
(4-Methylphenyl)methanesulfonyl chloride: Lacks the fluoro substituent, resulting in different reactivity and properties.
(3-Chloro-4-methylphenyl)methanesulfonyl chloride: Contains a chloro substituent instead of a fluoro group, leading to variations in chemical behavior.
Uniqueness
The presence of the fluoro substituent in (3-Fluoro-4-methylphenyl)methanesulfonyl chloride imparts unique electronic and steric properties, influencing its reactivity and interactions with other molecules. This makes it a valuable compound in synthetic chemistry and research applications .
Properties
IUPAC Name |
(3-fluoro-4-methylphenyl)methanesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFO2S/c1-6-2-3-7(4-8(6)10)5-13(9,11)12/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPLMCICNTNXWDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CS(=O)(=O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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